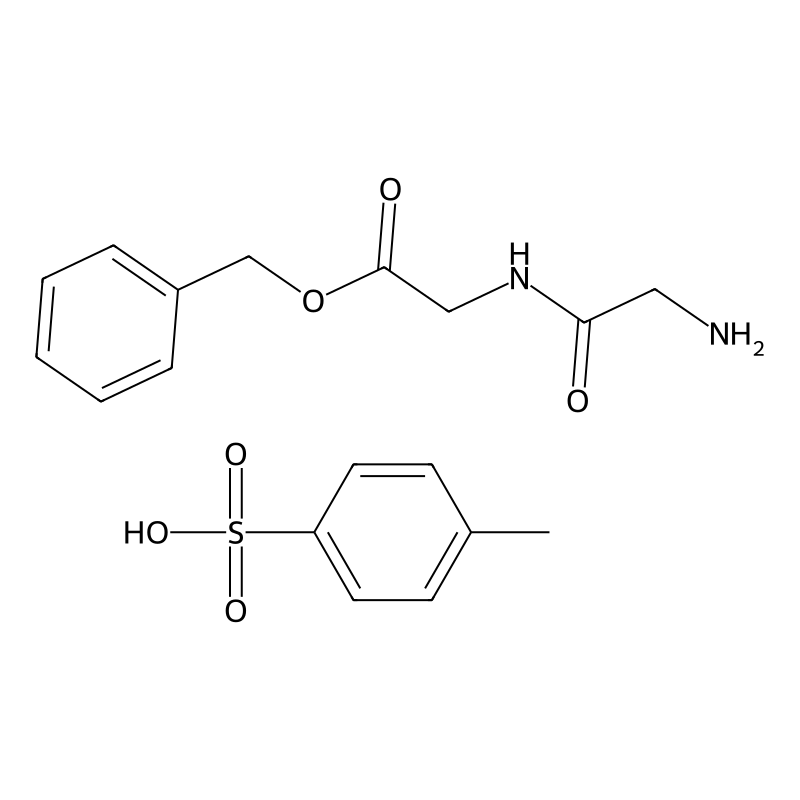

Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

While the specific research applications of Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate (also known as Glycylglycine benzyl ester p-toluenesulfonate) are limited, its synthesis and characterization have been reported in scientific literature. One study describes its preparation through the condensation of benzyl glycinate with glycine methyl ester, followed by treatment with p-toluenesulfonic acid. [] The product was characterized using various techniques, including elemental analysis, infrared spectroscopy, and nuclear magnetic resonance spectroscopy (NMR). []

Potential Applications:

- Peptide Synthesis: The benzyl ester group can serve as a protecting group for the carboxylic acid functionality during peptide synthesis. [] However, other, more commonly used protecting groups might be preferred due to the lack of readily available deprotection methods specific to benzyl esters.

- Drug Design: The molecule's structure incorporates elements commonly found in bioactive molecules. However, further research is needed to explore its potential as a lead compound for drug discovery.

- Material Science: The presence of aromatic and charged groups could make this molecule interesting for studying its self-assembly properties and potential applications in materials science. However, no published research currently explores this avenue.

Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate is a chemical compound characterized by the molecular formula and a molecular weight of approximately 394.44 g/mol. This compound is a derivative of glycine and features a benzyl group, an aminoacetamido group, and a 4-methylbenzenesulfonate moiety, which contribute to its unique properties and applications in various fields, including organic synthesis and medicinal chemistry .

- Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially yielding carboxylic acids.

- Reduction: Reduction reactions can be performed with reducing agents like sodium borohydride or lithium aluminum hydride, which may produce amines.

- Substitution: Nucleophilic substitution reactions are also possible, where the amino group can be replaced by various nucleophiles depending on the desired product .

Common Reagents and Conditions- Oxidation Agents: Hydrogen peroxide, potassium permanganate.

- Reducing Agents: Sodium borohydride, lithium aluminum hydride.

- Nucleophiles: Varied depending on the specific reaction conditions.

The synthesis of Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate typically involves the reaction of benzyl glycylglycinate with 4-methylbenzenesulfonic acid. This process can be executed in laboratory settings with controlled conditions to optimize yield and purity. In industrial applications, similar methods are employed but scaled for larger production volumes, often incorporating purification techniques such as recrystallization and chromatography to enhance product quality .

Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate finds various applications:

- Organic Synthesis: Used as a reagent in the synthesis of other organic compounds.

- Biochemical Research: Serves as a model compound for studying amino acid derivatives.

- Pharmaceutical Industry: Investigated for potential therapeutic effects in treating inflammatory diseases and cardiovascular issues .

Several compounds share structural similarities with Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| Benzyl glycylglycinate | Glycine derivative with benzyl group |

| Glycylglycine benzyl ester p-toluenesulfonate | Similar ester structure |

| Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate | Contains sulfonamide functionality |

Uniqueness

Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate is unique due to its specific combination of glycine derivatives and sulfonic acid esters. This unique structure allows it to participate in a diverse range of

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant